N-Nitroso Delapril
CAS No.:
Cat. No.: VC18558825
Molecular Formula: C26H31N3O6
Molecular Weight: 481.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31N3O6 |
|---|---|
| Molecular Weight | 481.5 g/mol |
| IUPAC Name | 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]propanoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C26H31N3O6/c1-3-35-26(33)23(14-13-19-9-5-4-6-10-19)29(27-34)18(2)25(32)28(17-24(30)31)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23H,3,13-17H2,1-2H3,(H,30,31)/t18-,23-/m0/s1 |
| Standard InChI Key | BBVVNFFGWYZMPW-MBSDFSHPSA-N |
| Isomeric SMILES | CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2)N=O |
| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)N(C(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2)N=O |
Introduction
Chemical Identity and Structural Characteristics
N-Nitroso Delapril (CHNO) is a nitrosamine derivative with a molecular weight of 481.5 g/mol . Its structure retains the core framework of Delapril—a bicyclic system comprising a pyridazine and diazepine ring—but incorporates a nitroso group at the secondary amine position. This modification introduces significant electronic and steric effects, influencing its stability and reactivity.
Molecular Architecture
The compound’s 2D structure features a pyridazino[1,2-a]diazepine backbone substituted with carboxylic acid and ethoxycarbonyl groups. The nitroso moiety is attached to the nitrogen atom of the parent drug’s amine group, creating a planar geometry that facilitates electrophilic interactions . Computational models (e.g., PubChem’s 3D conformer) suggest that the nitroso group induces torsional strain in the diazepine ring, potentially affecting binding interactions in biological systems .
Synthesis and Reactivity
Synthetic Pathways
N-Nitroso Delapril is synthesized via nitrosation of Delapril under acidic conditions. A typical protocol involves:
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Nitrosation: Treatment of Delapril with sodium nitrite (NaNO) in the presence of hydrochloric acid (HCl), generating nitrous acid (HNO) in situ.
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Reaction Mechanism: The secondary amine group of Delapril undergoes nucleophilic attack by nitrosonium ions (NO), forming the N-nitroso derivative .
Critical Parameters:
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pH: Optimal nitrosation occurs at pH 2–3, where HNO is stable.
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Temperature: Reactions are typically conducted at 0–5°C to minimize denitrosation .
Decomposition and Stability
In acidic environments, N-Nitroso Delapril decomposes via first-order kinetics, yielding reactive nitrogen species (RNS) such as nitric oxide (NO) and alkylating agents. This process is accelerated by protic solvents and elevated temperatures. Hydrolysis pathways produce oxazoline intermediates and regenerate the parent amine (Delapril), albeit at slower rates .
Biological Activity and Toxicological Profile
Mutagenicity and Carcinogenicity
Table 1: Comparative genotoxicity data for select N-nitroso compounds .
Metabolic Activation
Cytochrome P450 enzymes (CYP2E1, CYP3A4) catalyze the α-hydroxylation of N-Nitroso Delapril, generating unstable intermediates that decompose to diazonium ions. These ions alkylate DNA and proteins, initiating carcinogenesis. The presence of electron-withdrawing groups (e.g., carboxylic acid) may reduce metabolic activation rates compared to simpler nitrosamines like NDMA .
Research Gaps and Future Directions
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In Vivo Carcinogenicity Studies: No long-term rodent studies specifically on N-Nitroso Delapril exist. Comparative data from nitroso-β-blockers suggest low potency, but direct evidence is lacking .
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Metabolic Profiling: The role of esterase-mediated hydrolysis in detoxification remains unexplored.
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Analytical Methods: Improved LC-MS/MS protocols are needed to quantify trace levels in pharmaceuticals.
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